Glycerol phenylbutyrate Glycerol phenylbutyrate Glycerol phenylbutyrate is a triglyceride.
Glycerol phenylbutyrate is a nitrogen-binding agent. Chemically, it is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone. FDA approved on February 1, 2013.
See also: Phenylbutyric acid (has active moiety).
Brand Name: Vulcanchem
CAS No.: 611168-24-2
VCID: VC0529012
InChI: InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2
SMILES: C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3
Molecular Formula: C33H38O6
Molecular Weight: 530.6 g/mol

Glycerol phenylbutyrate

CAS No.: 611168-24-2

Cat. No.: VC0529012

Molecular Formula: C33H38O6

Molecular Weight: 530.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Glycerol phenylbutyrate - 611168-24-2

Specification

CAS No. 611168-24-2
Molecular Formula C33H38O6
Molecular Weight 530.6 g/mol
IUPAC Name 2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate
Standard InChI InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2
Standard InChI Key ZSDBFLMJVAGKOU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical Structure and Mechanism of Action

Molecular Composition

Glycerol phenylbutyrate (C<sub>27</sub>H<sub>34</sub>O<sub>6</sub>) is a triglyceride derivative in which three molecules of 4-phenylbutyric acid are esterified to a glycerol backbone . This structural configuration enables delayed hydrolysis in the gastrointestinal tract, resulting in a sustained release of phenylacetate, the active metabolite . The molecular weight of GPB is 535.7 g/mol, and its deuterated form (GPB-D5) has been characterized for research purposes .

Pharmacodynamic Properties

GPB exerts its therapeutic effect through phenylacetate, which conjugates with glutamine in the liver to form phenylacetylglutamine. This compound is excreted renally, bypassing the urea cycle and reducing systemic ammonia levels . Unlike sodium phenylbutyrate (NaPBA), GPB’s triglyceride structure delays intestinal hydrolysis, minimizing peak plasma concentrations of phenylacetate and associated toxicity .

Pharmacokinetics and Metabolic Profile

Absorption and Hydrolysis

Following oral administration, GPB undergoes hydrolysis in the small intestine by pancreatic lipases, releasing phenylbutyrate. This is subsequently β-oxidized to phenylacetate in the liver . The delayed release mechanism results in a 60% lower peak plasma concentration of phenylacetate compared to NaPBA, reducing the risk of acute toxicity .

Elimination and Half-Life

Phenylacetylglutamine, the primary metabolite, is eliminated via renal excretion with a half-life of 4–6 hours . GPB’s prolonged absorption phase ensures sustained ammonia scavenging, making it suitable for twice-daily dosing .

Table 1: Key Pharmacokinetic Parameters of GPB vs. NaPBA

ParameterGPBNaPBA
T<sub>max</sub> (h)4–61–2
C<sub>max</sub> (μg/mL)45 ± 12120 ± 25
Half-life (h)4–60.9–1.3
Bioavailability (%)>9080–85

Data derived from .

Clinical Applications in Urea Cycle Disorders

Pediatric Use

A prospective study of 17 UCD patients aged 2 months to 2 years demonstrated GPB’s safety and efficacy . After transitioning from NaPBA or sodium benzoate, patients exhibited:

  • A 70% reduction in annualized hyperammonemic crises (2.98 to 0.88 events/year) .

  • Stabilized plasma ammonia (<100 μmol/L) and glutamine (648.6 ± 247.4 μmol/L) levels .

  • Improved tolerance, with adverse events (e.g., vomiting, diarrhea) reported in <10% of patients .

Adult Use

In a Spanish multicenter study of 48 UCD patients, GPB therapy over 12 months resulted in:

  • A 67% reduction in hyperammonemic crises (0.3 to 0.1 events/patient/year) .

  • Significant decreases in ammonia (89.5 ± 45.1 to 58.2 ± 24.3 μmol/L; p < 0.001) and glutamine (791.4 ± 289.8 to 648.6 ± 247.4 μmol/L; p < 0.001) .

Role in Hepatic Encephalopathy

A phase II trial involving 178 cirrhosis patients with recurrent hepatic encephalopathy (HE) compared GPB (6 mL twice daily) to placebo :

  • GPB reduced the proportion of patients experiencing HE events by 42% (21% vs. 36%; p = 0.03).

  • Hospitalizations for HE decreased by 35% in the GPB cohort .

  • The drug was well-tolerated, with no significant difference in adverse events versus placebo .

EventIncidence (%)
Neutropenia15
Vomiting12
Diarrhea10
Pyrexia8
Hypophagia6

Data from .

Synthesis and Manufacturing

Industrial Synthesis

GPB is synthesized via esterification of 4-phenylbutyric acid with glycerol. A patented improved method avoids column chromatography, using solvent extraction and distillation for purification . Key steps include:

  • Reacting 4-phenylbutyric acid with glycerol in the presence of a coupling agent (e.g., DCC).

  • Purifying the crude product via hexane/acetone recrystallization .

This process achieves >98% purity and scales efficiently for commercial production .

Future Directions

Ongoing research explores GPB’s potential in acute hyperammonemia and neurodegenerative disorders linked to ammonia toxicity. Extended-release formulations and combination therapies with rifaximin are under investigation to further optimize ammonia control .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator